2-Hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one
CAS No.: 649767-58-8
Cat. No.: VC16915559
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 649767-58-8 |
|---|---|
| Molecular Formula | C8H10O2 |
| Molecular Weight | 138.16 g/mol |
| IUPAC Name | 2-hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C8H10O2/c1-5-3-4-6(2)8(10)7(5)9/h10H,1,3-4H2,2H3 |
| Standard InChI Key | AEDUKXKSYNROMQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)C(=C)CC1)O |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 2-hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one, reflects its cyclohexenone backbone with substituents at specific positions. Its canonical SMILES string, CC1=C(C(=O)C(=C)CC1)O, encodes the double-bonded methylidene group () at position 6 and the hydroxyl group at position 2. The Standard InChIKey AEDUKXKSYNROMQ-UHFFFAOYSA-N provides a unique identifier for computational and database referencing.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 649767-58-8 |
| Molecular Formula | |
| Molecular Weight | 138.16 g/mol |
| IUPAC Name | 2-hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one |
| SMILES | CC1=C(C(=O)C(=C)CC1)O |
| InChIKey | AEDUKXKSYNROMQ-UHFFFAOYSA-N |
The methylidene group introduces steric and electronic effects that influence reactivity. For instance, the conjugated enone system (α,β-unsaturated ketone) enables Michael addition reactions, while the hydroxyl group facilitates hydrogen bonding and acidity ().
Synthesis Methods and Reaction Pathways
Tautomerism and Stability
Applications in Organic Synthesis and Industry
Building Block for Complex Molecules
The compound’s functional groups enable diverse transformations:
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Hydroxyl Group: Participates in esterifications, etherifications, and hydrogen-bond-directed crystallizations.
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Methylidene Group: Acts as a dienophile in Diels-Alder reactions or undergoes electrophilic additions.
-
Enone System: Serves as a Michael acceptor in cascade reactions.
These attributes make it a candidate for synthesizing polycyclic structures, such as terpenoids or steroids, where ring-strain modulation is critical.
Research Gaps and Future Directions
Optimization of Synthesis
Current methods lack specificity and yield data. Future work should explore catalytic asymmetric synthesis to access enantiomerically pure forms, which are vital for pharmaceutical applications.
Biological Activity Screening
In vitro assays against cancer cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., E. coli, S. aureus) are needed to validate hypothesized bioactivity.
Materials Science Applications
The methylidene group’s rigidity could enhance polymer backbone stability. Research into copolymerization with styrene or acrylates may yield high-performance thermoplastic elastomers.
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